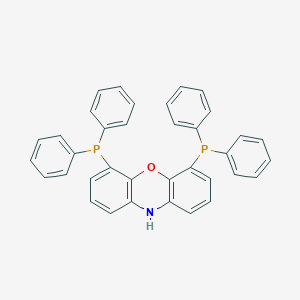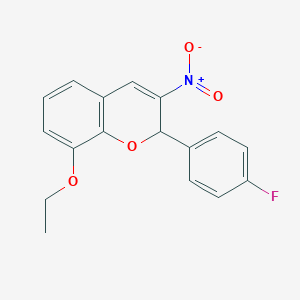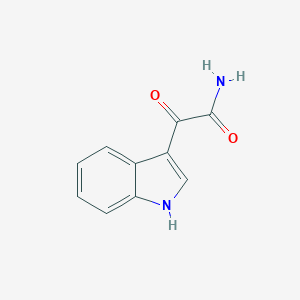![molecular formula C11H18N2OS B122255 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one CAS No. 157439-33-3](/img/structure/B122255.png)
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, also known as SP-10, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is synthesized through a unique method and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is not fully understood. However, it is believed that it acts on the GABAergic system, which is responsible for the regulation of neuronal excitability. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has been shown to enhance the activity of GABAergic neurons, leading to a decrease in neuronal excitability and the prevention of seizures.
Efectos Bioquímicos Y Fisiológicos
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in the regulation of neuronal excitability. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause seizures when present in high levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting subject for research. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also shown promising results in preclinical studies, making it a potential candidate for further development. However, the synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process that requires careful handling of reagents and precise reaction conditions. This can make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the research of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one. One area of interest is the development of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the investigation of the biochemical and physiological effects of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one on the brain. Further research is also needed to determine the optimal dosage and administration of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one for therapeutic use.
Conclusion:
In conclusion, 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, or 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, is a novel compound that has shown promising results in scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has a significant effect on the central nervous system. While the synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process, it has several advantages for lab experiments. Future research is needed to determine the potential therapeutic use of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one and to investigate its biochemical and physiological effects on the brain.
Métodos De Síntesis
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is synthesized through a multistep process that involves the reaction of piperidin-2-one with thioacetic acid. This reaction results in the formation of 1-(2-Acetylthiophenyl)piperidin-2-one, which is then reacted with formaldehyde and piperidine to produce 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one. The synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process that requires careful handling of reagents and precise reaction conditions.
Aplicaciones Científicas De Investigación
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has shown promising results in scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Número CAS |
157439-33-3 |
|---|---|
Nombre del producto |
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one |
Fórmula molecular |
C11H18N2OS |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-[(2-sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-1-3-7-12(10)9-13-8-4-2-6-11(13)15/h1-9H2 |
Clave InChI |
KNEGNBMFJPLFLX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCCC2=S |
SMILES canónico |
C1CCN(C(=O)C1)CN2CCCCC2=S |
Sinónimos |
2-Piperidinone, 1-[(2-thioxo-1-piperidinyl)methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



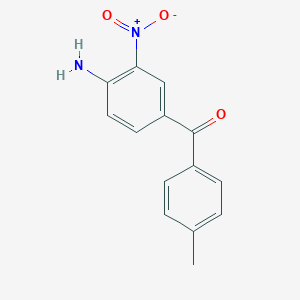
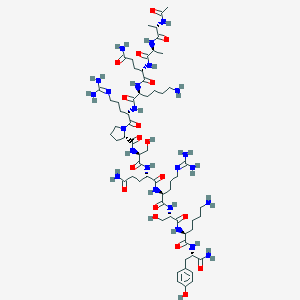
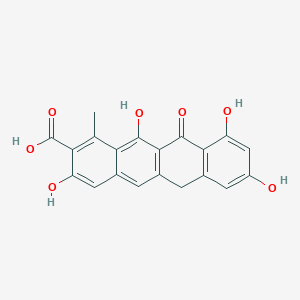

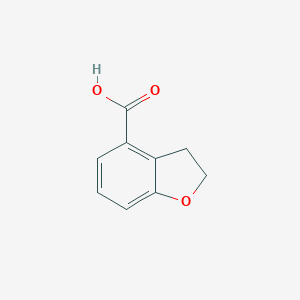
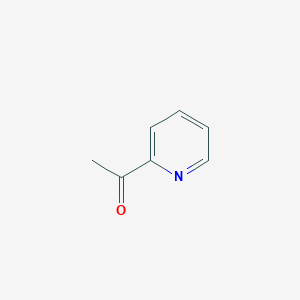
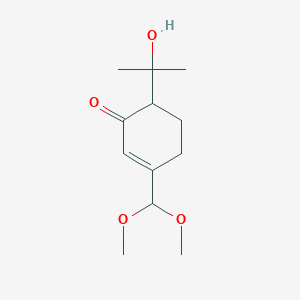
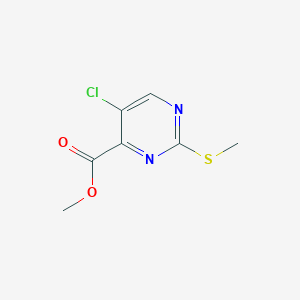
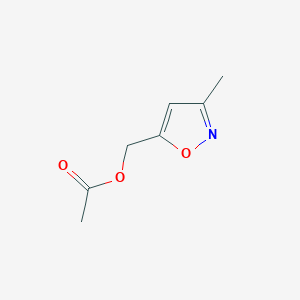
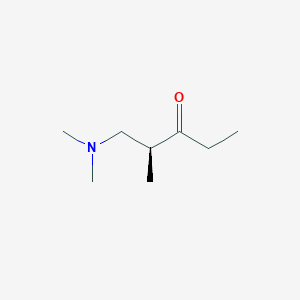
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
